5-Bromoisothiazolo[3,4-b]pyridine
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Overview
Description
5-Bromoisothiazolo[3,4-b]pyridine is a chemical compound with the CAS Number: 1956390-00-3 and a molecular weight of 215.07 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to this compound, has been achieved through the trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Furthermore, structural modifications of the products have been demonstrated via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . It is embellished with two basic and hydrogen bond acceptor (HBA) nitrogen atoms, and one hydrogen bond donor (HBD) NH .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 215.07 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Several studies have been dedicated to synthesizing novel heterocyclic compounds using "5-Bromoisothiazolo[3,4-b]pyridine" or related structures as precursors or intermediates. These synthetic pathways are essential for developing compounds with potential biological activities.
Synthesis and Anticonvulsant Activity : A method was developed for synthesizing new heterocyclic systems based on isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine, showcasing potential anticonvulsant properties (Paronikyan et al., 2002).
Facile Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives : A study reported the preparation of novel thiazolopyrimidine derivatives via electrophilic substitution, highlighting the versatility of brominated compounds in synthetic chemistry (Studzińska et al., 2014).
Microwave Assisted Synthesis of Isothiazolopyridine : The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines was achieved using both conventional and microwave techniques, demonstrating the efficiency of modern synthetic methods (Youssef et al., 2012).
Biological Activities and Applications
The synthesized compounds from "this compound" and related molecules have been evaluated for various biological activities, including antiproliferative, antioxidant, and antibacterial effects.
Antiproliferative Activity : Compounds derived from 3-substituted aminoisoxazolo[5,4-b]pyridines showed significant cytotoxic activity against various human and mouse tumor cell lines, highlighting the potential for antitumor applications (Poręba et al., 2002).
Antioxidant Activity : A study on [1,2,4]triazolo[1,5-a]pyridine derivatives revealed that compounds containing bromine atoms exhibited significant antioxidant activity, suggesting their utility in combating oxidative stress (Smolsky et al., 2022).
Fluorescent Sensor for Cysteine and Glutathione : Isothiazolo[5,4-b]pyridin-3(2H)-one derivatives were developed as a novel type of AIE material, acting as highly selective fluorescent sensors for the detection of cysteine and glutathione, demonstrating the compound's application in biochemical sensing (Tan et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-[1,2]thiazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-5-1-4-3-10-9-6(4)8-2-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQSJQZAZHCWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NSC=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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